

Application Notes and Protocols for Hordenine Extraction from Plant Material

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Compound of Interest

Compound Name: *Hordenine*

Cat. No.: *B123053*

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These application notes provide detailed protocols for the extraction of **hordenine** from plant materials, with a primary focus on barley (*Hordeum vulgare*), a well-documented source of this bioactive alkaloid. The document includes quantitative data on **hordenine** content, detailed experimental procedures, and visualizations of the extraction workflow and relevant signaling pathways.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley.^[1] It is of significant interest to the scientific community due to its pharmacological activities, including its role as a selective dopamine D2 receptor agonist.^{[2][3]} This property suggests its potential in neurological research and as a lead compound in drug development.^[3] These protocols outline established methods for the efficient extraction and purification of **hordenine** for research and development purposes.

Quantitative Data Summary

The concentration of **hordenine** can vary significantly depending on the plant species, growth stage, and the specific tissues utilized. Germinated barley, particularly the roots, is a rich source.^[1]

Plant Material	Hordenine Concentration (µg/g)	Reference
Raw Barley	~0.7	
Green Malt (germinated barley)	~21	
Kilned Malt	~28	
Green Malt Roots	~3363	
Kilned Malt Roots	~4066	
Sceletium tortuosum (foliage and stems)	27.38 - 1071	
Trichocereus candicans (cactus)	5000 - 50000 (0.5 - 5.0%)	

Experimental Protocols

Several methods can be employed for the extraction and purification of **hordenine** from plant material. The choice of method will depend on the starting material, desired purity, and available equipment.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This classic method for alkaloid extraction relies on the differential solubility of the alkaloid in its salt and free base forms in aqueous and organic solvents.

Materials:

- Dried and powdered plant material (e.g., germinated barley roots)
- 1% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Ammonium Hydroxide (NH₄OH) solution
- Dichloromethane or Chloroform

- Sodium Sulfate (anhydrous)
- Rotary evaporator
- Separatory funnel
- pH meter or pH paper
- Filter paper

Procedure:

- Acidic Extraction:
 1. Macerate 100g of the dried, powdered plant material in 500 mL of 1% HCl for 24 hours with occasional stirring.
 2. Filter the mixture and collect the acidic aqueous extract.
 3. Repeat the extraction of the plant residue with another 300 mL of 1% HCl to ensure complete extraction of the alkaloid salt.
 4. Combine the acidic extracts.
- Basification and Liquid-Liquid Extraction:
 1. Transfer the combined acidic extract to a large separatory funnel.
 2. Slowly add ammonium hydroxide solution while monitoring the pH, until the solution becomes alkaline (pH 9-10). This converts the **hordenine** salt to its free base form.
 3. Add 200 mL of dichloromethane to the separatory funnel.
 4. Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
 5. Allow the layers to separate. The organic layer (bottom) will contain the dissolved **hordenine** free base.
 6. Drain the organic layer.

7. Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.
 8. Combine all organic extracts.
- Drying and Concentration:
 1. Dry the combined organic extract by adding anhydrous sodium sulfate until the drying agent no longer clumps together.
 2. Filter the dried organic extract to remove the sodium sulfate.
 3. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude **hordenine** extract.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

SPE is a chromatographic technique used for sample clean-up and concentration. This protocol is suitable for purifying the crude extract obtained from Protocol 1 or for direct extraction from a liquid sample.

Materials:

- Crude **hordenine** extract (dissolved in a suitable solvent) or a filtered aqueous plant extract.
- C18 SPE cartridge
- Methanol (conditioning and elution solvent)
- Deionized water (equilibration solvent)
- SPE manifold (vacuum or positive pressure)
- Collection vials

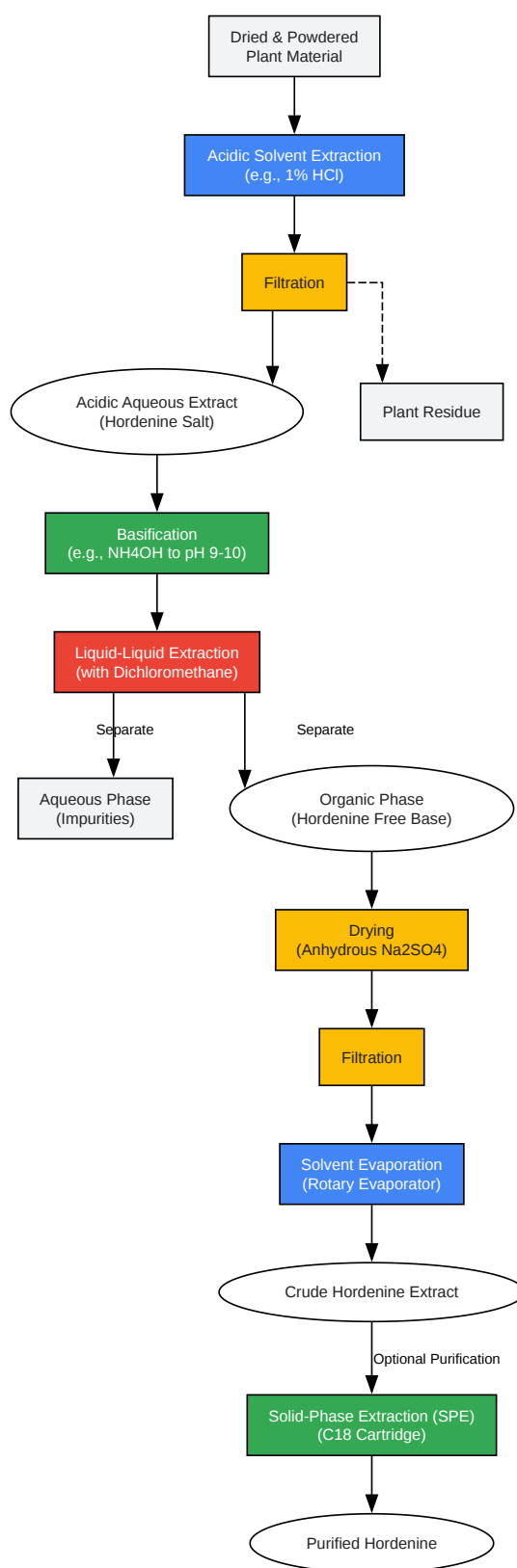
Procedure:

- Cartridge Conditioning:

1. Pass 5 mL of methanol through the C18 SPE cartridge to activate the stationary phase.
 2. Do not allow the cartridge to run dry.
- Cartridge Equilibration:
 1. Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase to the aqueous conditions of the sample.
 2. Again, do not allow the cartridge to run dry.
 - Sample Loading:
 1. Load the crude **hordenine** extract (dissolved in a minimal amount of water or a compatible solvent) or the filtered aqueous plant extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
 - Washing:
 1. Pass 5-10 mL of deionized water through the cartridge to wash away polar impurities that are not retained on the C18 stationary phase.
 - Elution:
 1. Place a clean collection vial under the cartridge.
 2. Elute the retained **hordenine** from the cartridge by passing 5 mL of methanol through it.
 3. Collect the eluate, which now contains the purified **hordenine**.
 - Concentration:
 1. The eluate can be concentrated under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified **hordenine**.

Visualizations

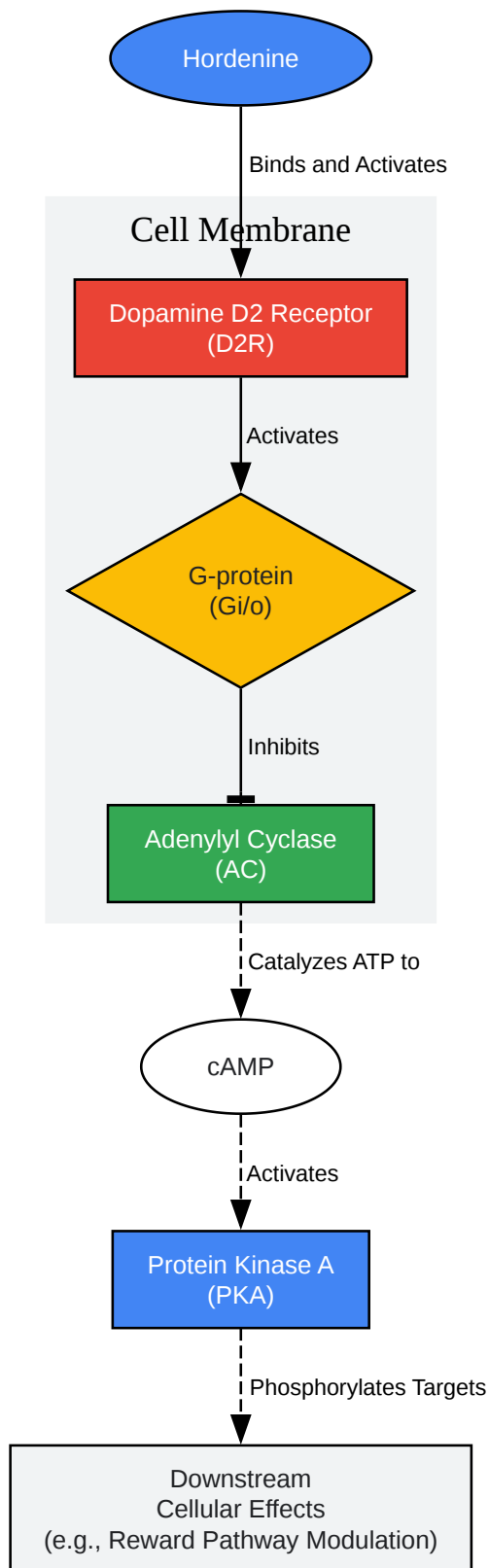
Experimental Workflow for Hordenine Extraction



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Caption: General workflow for acid-base extraction and purification of **hordenine**.

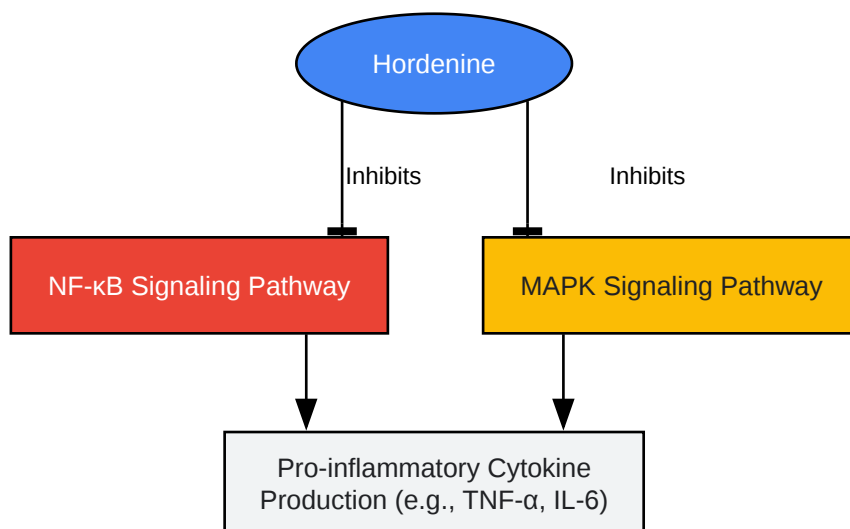
Hordenine Signaling Pathway via Dopamine D2 Receptor



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Caption: **Hordenine's** agonistic activity at the dopamine D2 receptor.

Hordenine's Anti-Inflammatory Signaling Pathways



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Caption: **Hordenine's** inhibitory effects on key inflammatory pathways.

Concluding Remarks

The protocols provided herein offer robust methods for the extraction and purification of **hordenine** from plant sources. The choice between a classic liquid-liquid extraction and a more modern solid-phase extraction will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided signaling pathway diagrams offer a visual representation of **hordenine's** known mechanisms of action, which are crucial for understanding its potential therapeutic applications. Researchers should always adhere to standard laboratory safety practices when handling chemicals and solvents. Further optimization of these protocols may be necessary depending on the specific plant matrix and the intended downstream applications.

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